(3,4-Dibromothiophen-2-yl)boronic acid
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Overview
Description
“(3,4-Dibromothiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 1256355-38-0 and a molecular weight of 285.75 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Synthesis Analysis
The synthesis of boronic acids like “(3,4-Dibromothiophen-2-yl)boronic acid” often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The linear formula of “(3,4-Dibromothiophen-2-yl)boronic acid” is C4H3BBr2O2S . The InChI code for this compound is 1S/C4H3BBr2O2S/c6-2-1-10-4 (3 (2)7)5 (8)9/h1,8-9H .Chemical Reactions Analysis
Boronic acids, including “(3,4-Dibromothiophen-2-yl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . They are also used as reagents in organic synthesis.Scientific Research Applications
Sensing Applications
Boronic acids, including “3,4-Dibromothiophen-2-boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This could potentially involve the use of “3,4-Dibromothiophen-2-boronic acid” in labelling biological samples for research purposes .
Protein Manipulation and Modification
Boronic acids have been used for the interaction with proteins, their manipulation, and cell labelling . This suggests that “3,4-Dibromothiophen-2-boronic acid” could potentially be used in protein manipulation and modification .
Separation Technologies
Boronic acids have been used in separation technologies . This could potentially involve the use of “3,4-Dibromothiophen-2-boronic acid” in the separation of specific compounds in a mixture .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This suggests that “3,4-Dibromothiophen-2-boronic acid” could potentially be used in the development of new therapeutic drugs .
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions . As “3,4-Dibromothiophen-2-boronic acid” is a type of borinic acid, it could potentially be used in cross-coupling reactions .
Catalysis
Borinic acids are used in catalysis . This suggests that “3,4-Dibromothiophen-2-boronic acid” could potentially be used as a catalyst in certain chemical reactions .
Materials Science
Borinic acids are used in materials science, including the development of polymer or optoelectronics materials . This suggests that “3,4-Dibromothiophen-2-boronic acid” could potentially be used in the development of new materials .
Mechanism of Action
Target of Action
The primary target of 3,4-Dibromothiophen-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3,4-Dibromothiophen-2-boronic acid . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is used in experimental and research settings .
Result of Action
The result of the action of 3,4-Dibromothiophen-2-boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Safety and Hazards
Future Directions
Boronic acids, including “(3,4-Dibromothiophen-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They are also used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
properties
IUPAC Name |
(3,4-dibromothiophen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBr2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1,8-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHPDGZYCBOUHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CS1)Br)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBr2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681859 |
Source
|
Record name | (3,4-Dibromothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dibromothiophen-2-yl)boronic acid | |
CAS RN |
1256355-38-0 |
Source
|
Record name | (3,4-Dibromothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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